Cas no 5396-25-8 (6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine)

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine is a chlorinated tetrahydroacridine derivative with potential applications in medicinal chemistry and organic synthesis. Its bifunctional chloro-substitution at the 6- and 9-positions enhances reactivity, making it a versatile intermediate for constructing complex heterocyclic frameworks. The tetrahydroacridine core offers structural rigidity, which can be leveraged in the design of bioactive compounds, particularly for central nervous system targets. This compound exhibits favorable stability under standard handling conditions, facilitating its use in multi-step synthetic routes. Its precise substitution pattern allows for selective functionalization, enabling tailored modifications for research or pharmaceutical development. The product is typically characterized by high purity, ensuring reproducibility in experimental applications.
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine structure
5396-25-8 structure
Product name:6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine
CAS No:5396-25-8
MF:C13H11NCl2
Molecular Weight:252.13914
MDL:MFCD11849267
CID:1113643
PubChem ID:219664

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine 化学的及び物理的性質

名前と識別子

    • 3,9-dichloro-5,6,7,8-tetrahydroacridine
    • 6,9-dichloro-1,2,3,4-tetrahydroAcridine
    • 6-Chloro-9-chloro-1,2,3,4-tetrahydroacridine
    • AKOS001763775
    • NCGC00329508-01
    • CHEMBL3221004
    • DTXSID10277226
    • Acridine, 6,9-dichloro-1,2,3,4-tetrahydro-
    • PD131311
    • SCHEMBL4266767
    • NSC1227
    • EU-0054272
    • DB-359284
    • MFCD11849267
    • 5396-25-8
    • NSC-1227
    • 6,2,3,4-TETRAHYDROACRIDINE
    • UPHWUTWIUIWUJB-UHFFFAOYSA-N
    • AS-53674
    • CCG-26244
    • P16862
    • NSC 1227
    • AB01323414-02
    • CS-0102439
    • TQP0776
    • EN300-216924
    • 6,9-Dichloro- 1,2,3,4-tetrahydroacridine
    • 6,9-Dichloro-1,2,3,4-tetrahydro-acridine
    • 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine
    • MDL: MFCD11849267
    • インチ: InChI=1S/C13H11Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2
    • InChIKey: UPHWUTWIUIWUJB-UHFFFAOYSA-N
    • SMILES: C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)Cl

計算された属性

  • 精确分子量: 251.02703
  • 同位素质量: 251.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • 密度みつど: 1.344
  • Boiling Point: 389.2°C at 760 mmHg
  • フラッシュポイント: 221.3°C
  • Refractive Index: 1.654
  • PSA: 12.89

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C326528-100mg
6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine
5396-25-8
100mg
$ 275.00 2022-04-01
eNovation Chemicals LLC
Y1266764-100mg
6,9-dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 98%
100mg
$365 2024-06-06
eNovation Chemicals LLC
Y1266764-250mg
6,9-dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 98%
250mg
$550 2024-06-06
Enamine
EN300-216924-1.0g
6,9-dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 95%
1g
$0.0 2023-06-08
Aaron
AR01BCWD-50mg
6,9-Dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 95%
50mg
$167.00 2025-03-30
Aaron
AR01BCWD-100mg
6,9-Dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 95%
100mg
$234.00 2025-03-30
Aaron
AR01BCWD-1g
6,9-Dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 95%
1g
$630.00 2025-02-09
A2B Chem LLC
AW08449-250mg
6,9-Dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 ≥98%
250mg
$219.00 2024-04-19
A2B Chem LLC
AW08449-1g
6,9-Dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 98%
1g
$620.00 2024-04-19
Aaron
AR01BCWD-5g
6,9-dichloro-1,2,3,4-tetrahydroacridine
5396-25-8 95%
5g
$2536.00 2023-12-14

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine 関連文献

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridineに関する追加情報

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine (CAS No. 5396-25-8): An Overview of Its Properties, Applications, and Recent Research

6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine (CAS No. 5396-25-8) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, also known as 6,9-Dichloro-1,2,3,4-tetrahydroacridine, belongs to the acridine family and exhibits a range of biological activities that make it a valuable candidate for various applications in drug discovery and development.

The molecular structure of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine is characterized by a tetrahydroacridine core with two chlorine substituents at the 6 and 9 positions. This specific arrangement imparts unique chemical and physical properties to the molecule, which are crucial for its biological activities. The compound is typically synthesized through a series of well-defined chemical reactions, including substitution and reduction steps.

In recent years, 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an antitumor agent. Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine exhibited significant cytotoxic effects against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116).

Beyond its antitumor properties, 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine has also been investigated for its potential as an antiviral agent. Research conducted by a team at the University of California in 2020 revealed that this compound showed promising activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the inhibition of viral replication through the disruption of viral RNA synthesis.

The pharmacokinetic properties of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine have also been studied to understand its behavior in biological systems. Studies have shown that this compound has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. However, it is important to note that the compound may have some metabolic liabilities that need to be addressed in future drug development efforts.

In terms of safety and toxicity, preliminary studies suggest that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine is generally well-tolerated at therapeutic doses. However, further preclinical and clinical studies are needed to fully evaluate its safety profile. Researchers are currently working on optimizing the chemical structure of this compound to enhance its therapeutic index while minimizing potential side effects.

The potential applications of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine extend beyond cancer and viral infections. Recent research has explored its use as an anti-inflammatory agent and a neuroprotective agent. A study published in the Journal of Neurochemistry in 2022 found that this compound could reduce neuroinflammation and protect neurons from oxidative stress-induced damage. These findings suggest that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

To further advance the development of 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine, researchers are employing advanced computational methods to predict its binding interactions with target proteins. Molecular docking studies have identified several key residues involved in the binding site of this compound with various protein targets. This information is crucial for rational drug design and optimization efforts.

In conclusion, 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine (CAS No. 5396-25-8) is a multifunctional compound with a wide range of biological activities. Its potential as an antitumor agent, antiviral agent, anti-inflammatory agent, and neuroprotective agent makes it a promising candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications. As more data becomes available from preclinical and clinical studies, it is likely that 6-Chloro-9-Chloro-1,2,3,4-Tetrahydroacridine will play an increasingly important role in the treatment of various diseases.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd